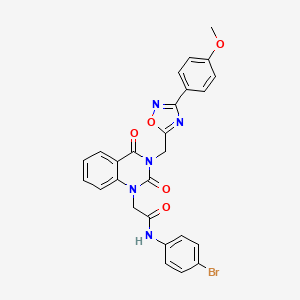

N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound features a 4-bromophenyl group attached to an acetamide backbone, integrated with a 1,2,4-oxadiazole ring and a dihydroquinazolinone moiety. The dihydroquinazolinone core may contribute to hydrogen-bonding interactions, critical for targeting enzymes or receptors .

Properties

Molecular Formula |

C26H20BrN5O5 |

|---|---|

Molecular Weight |

562.4 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H20BrN5O5/c1-36-19-12-6-16(7-13-19)24-29-23(37-30-24)15-32-25(34)20-4-2-3-5-21(20)31(26(32)35)14-22(33)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,33) |

InChI Key |

ADYCFSHNYHASMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling Reactions: The final step involves coupling the quinazolinone and oxadiazole intermediates with the bromophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

The compound's structural components indicate potential anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety has been linked to enhanced biological activity against various cancer cell lines. For instance:

- Antitumor Efficacy : Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The presence of electron-withdrawing groups in the para position of the aromatic ring has been crucial for enhancing biological activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 8 | WiDr | 4.5 |

| 9a | MCF-7 | 0.48 |

| 9b | HCT-116 | 0.19 |

Antimicrobial Properties

The oxadiazole derivatives have also demonstrated antimicrobial activity. Research indicates that certain substituted phenylthiazol derivatives exhibit antimicrobial efficacy comparable to established antibiotics like norfloxacin. This suggests that compounds with similar structural features may possess significant antibacterial properties .

Neuroprotective Effects

Recent studies have identified oxadiazole-containing compounds as potential neuroprotective agents. For example, compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes are being explored for their role in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of these compounds. Research has shown that modifications to the oxadiazole and quinazoline structures can lead to improved potency and selectivity against targeted diseases .

Synthesis and Characterization

The synthesis of N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves multiple steps including the formation of oxadiazole rings and subsequent coupling reactions with quinazoline derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Backbones

- Compound 12h (): N-(4-bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide shares the N-(4-bromophenyl)acetamide framework but replaces the oxadiazole and dihydroquinazolinone with a triazole and nitroquinoxaline.

Compound 4l ():

5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine features a benzoxazole-oxadiazole hybrid. The 3-bromophenyl substitution (vs. 4-bromo in the target compound) may reduce steric hindrance, while the methylphenyl acetamide group could lower polarity compared to the target’s methoxyphenyl .- Compound in : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide includes a pyridinyl-triazole core.

Functional Group Variations

- Oxadiazole vs. Triazole:

The target’s 1,2,4-oxadiazole is electron-deficient, favoring π-π stacking with aromatic residues in proteins. In contrast, triazoles (e.g., ) offer additional hydrogen-bonding sites but may reduce metabolic stability due to higher reactivity . - Dihydroquinazolinone vs.

Cytotoxicity

- highlights cytotoxic evaluation of 4-bromophenylsulfonyl derivatives on Daphnia magna.

- Compound 4l () showed moderate cytotoxicity (IC₅₀ ~50 µM), attributed to the benzoxazole’s planar structure intercalating with DNA . The target’s dihydroquinazolinone may exhibit stronger binding due to additional hydrogen-bonding sites.

Anti-inflammatory Potential

- reports anti-exudative activity for triazole-containing acetamides at 10 mg/kg, comparable to diclofenac. The target compound’s oxadiazole and quinazolinone moieties could enhance anti-inflammatory effects via COX-2 inhibition, though this requires validation .

Biological Activity

N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a methoxyphenyl group linked through an oxadiazole moiety and a quinazoline derivative. The molecular formula is with a molecular weight of 452.32 g/mol. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Compounds containing oxadiazole and quinazoline derivatives have demonstrated significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A study indicated that similar compounds exhibit inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrase (CA) .

-

Antimicrobial Activity

- The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria . In vitro studies have demonstrated that derivatives with similar functional groups can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes such as HDACs and CA, which are critical in cancer metabolism and progression.

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Anticancer Properties : A derivative containing the oxadiazole ring was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This study emphasized the importance of substituents on the phenyl rings for enhancing anticancer activity .

- Antimicrobial Screening : Research on similar quinazoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research : A recent study showed that oxadiazole derivatives significantly reduced inflammation markers in animal models of arthritis .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.